molecular formula C19H27NO4 B12086606 Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1322700-04-8

Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B12086606
CAS No.: 1322700-04-8
M. Wt: 333.4 g/mol
InChI Key: JPMGCJBYXCRQGS-HIFRSBDPSA-N
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Description

Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a hydroxyphenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester typically involves multiple steps. The process begins with the preparation of the cyclopropylmethoxy and hydroxyphenyl intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid esters and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

1322700-04-8

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m1/s1

InChI Key

JPMGCJBYXCRQGS-HIFRSBDPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C2=C(C=CC(=C2)O)OCC3CC3

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3

Origin of Product

United States

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